What is Methyltetrazine-amine used for in biochemistry
What is Methyltetrazine-amine used for in biochemistry
An In-Depth Technical Guide to Methyltetrazine-Amine in Biochemistry For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltetrazine-amine and its derivatives are pivotal reagents in the field of bioorthogonal chemistry, enabling specific and efficient chemical transformations within complex biological systems. Their utility is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that proceeds with exceptionally fast kinetics and high specificity without the need for toxic catalysts.[1][2][3] This reaction, primarily with strained dienophiles like trans-cyclooctene (B1233481) (TCO), has become an indispensable tool for in vivo bioconjugation, pretargeted imaging, drug delivery, and diagnostics.[4][5][6][7][8] This guide provides a comprehensive overview of the core applications, quantitative performance data, detailed experimental protocols, and reaction workflows associated with methyltetrazine chemistry.
Core Principles and Applications
The primary function of methyltetrazine in biochemistry is to participate in the IEDDA reaction, a [4+2] cycloaddition with an electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative.[7] This ligation is characterized by its biocompatibility, proceeding efficiently under physiological conditions, and its unprecedented speed, which allows for the labeling of low-abundance biomolecules.[5][9][10] The reaction mechanism involves the formation of a stable dihydropyridazine (B8628806) linkage accompanied by the release of nitrogen gas, making the process irreversible.[4][7][11][12]
Key advantages of the methyltetrazine-TCO ligation include:
-
Exceptional Kinetics : It is among the fastest bioorthogonal reactions available.[11][13]
-
High Specificity : The reactants do not cross-react with native biological functional groups.[1][9]
-
Biocompatibility : The reaction occurs under mild, physiological conditions (pH, temperature) without requiring cytotoxic catalysts like copper.[5][9]
These properties make methyltetrazine an ideal tool for a range of applications:
-
Pretargeted Imaging : In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a smaller, fast-clearing methyltetrazine-linked imaging agent (e.g., a PET radionuclide) is injected, which rapidly "clicks" to the antibody, enhancing image contrast and reducing radiation dose to healthy tissues.[7][8]
-
Antibody-Drug Conjugates (ADCs) : This chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, improving the therapeutic index of cancer therapies.[6]
-
Live-Cell Imaging and Labeling : The small size and high reactivity of methyltetrazine enable the labeling and visualization of specific proteins or other biomolecules in living cells with minimal perturbation.[3][14]
-
Drug Delivery and Release : The "click-to-release" strategy uses the tetrazine ligation to trigger the cleavage of a linker and release a therapeutic agent at a specific location.[6][15]
Quantitative Data Presentation
The selection of a specific tetrazine derivative often involves a trade-off between reaction speed and stability in aqueous media.[16][17] Methyltetrazine provides an optimal balance for many in vivo applications.[1]
Table 1: Comparative Reaction Kinetics of Tetrazines with trans-Cyclooctene (TCO)
This table summarizes the second-order rate constants (k₂) for the IEDDA reaction between various tetrazine derivatives and TCO, highlighting the rapid kinetics of the ligation.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristics | References |
| H-Tetrazine | Up to 30,000 | Fastest kinetics, but low stability in aqueous media. | [1] |
| Methyltetrazine | ~1,000 - 10,332 | Optimal balance of high stability and rapid reactivity. | [1][17] |
| Phenyl-Tetrazine | ~1,000 | Slower than H-Tetrazine, more lipophilic. | [1][17] |
| tert-Butyl-Tetrazine | Slower than Methyltetrazine | Very high stability, but sterically hindered, leading to slower kinetics. | [1] |
| Pyridyl-Tetrazine | ~10,000 - 15,000 | High reactivity but can be less stable than methyltetrazine. | [17] |
Table 2: Stability of Tetrazine Derivatives in Biological Media
This table shows the stability of various tetrazines after incubation in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C.
| Tetrazine Derivative | % Remaining After 12h | % Remaining After 24h | Key Characteristics | References |
| Methyl-Phenyl-Tetrazine | >95% | Not specified | High stability. | [16] |
| 3-methyl-6-triazolyl-Tetrazine | Not specified | ~90% | Exhibits both high stability and high reactivity. | [17] |
| 2-pyridyl-Tetrazine | ~85% | Not specified | Less stable than methyl-phenyl derivative. | [16] |
| 4-pyridyl-Tetrazine | ~30% | Not specified | Significantly lower stability. | [16] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate the core chemical reaction and a common experimental application.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between Methyltetrazine and TCO.
Caption: A typical experimental workflow for in vivo pretargeted imaging using the Methyltetrazine-TCO ligation.
Experimental Protocols
The following protocols are representative methodologies for the application of methyltetrazine chemistry.
Protocol 1: General Procedure for Antibody Modification with TCO-NHS Ester
This protocol describes the labeling of a primary amine-containing biomolecule (e.g., an antibody) with a trans-cyclooctene moiety.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (100 mM, pH 8.3)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns for purification
Methodology:
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.[4]
-
TCO-NHS Ester Solution : Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[4]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[4]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.[4]
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification : Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization : Determine the degree of labeling using analytical techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent contains a chromophore. The TCO-modified antibody is now ready for ligation with a methyltetrazine probe.
Protocol 2: In Vitro Ligation of TCO-Protein with Methyltetrazine-Protein
This protocol details the cross-linking of a TCO-modified protein with a methyltetrazine-modified protein.
Materials:
-
Purified TCO-modified Protein 1 (from Protocol 1)
-
Purified Methyltetrazine-modified Protein 2 (prepared using a similar NHS-ester chemistry with a reagent like Methyltetrazine-PEG-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reactant Preparation : Prepare solutions of TCO-Protein 1 and Methyltetrazine-Protein 2 in the reaction buffer.
-
Initiate Ligation : Mix the two protein solutions together. A 1:1 molar ratio is typically used for cross-linking studies.[11] For labeling applications, a slight excess (1.05-1.5 equivalents) of the tetrazine reagent is often used.
-
Incubation : Allow the reaction to proceed for 1 hour at room temperature with gentle rotation.[11] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance peak at ~520-540 nm).[11]
-
Analysis : The resulting conjugate is ready for use or can be analyzed via SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product.
Protocol 3: In Vitro Stability Assay in Serum
This protocol assesses the stability of a tetrazine derivative in a complex biological medium.
Materials:
-
Tetrazine derivative (e.g., Methyltetrazine-amine)
-
Fetal Bovine Serum (FBS) or human serum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
Methodology:
-
Sample Preparation : Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). Dilute this stock into DMEM containing 10% FBS to a final concentration of 100 µM.[1]
-
Incubation : Incubate the solution at 37°C.[1]
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.[1]
-
Protein Precipitation : Precipitate the serum proteins by adding an equal volume of cold acetonitrile to the aliquot.[1]
-
Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
HPLC Analysis : Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength (e.g., ~520 nm).[1]
-
Quantification : Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0 to determine the percentage of tetrazine remaining over time.[1]
Conclusion
Methyltetrazine-amine and its derivatives are powerful and versatile tools in modern biochemistry and drug development. The balance of high stability and rapid, specific reactivity of methyltetrazine makes it a superior choice for demanding in vivo applications.[1] The IEDDA ligation enables the precise construction of complex bioconjugates, advanced imaging strategies, and targeted therapeutic systems. The data and protocols provided herein serve as a technical guide for the rational design and successful implementation of methyltetrazine-based bioorthogonal strategies in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 14. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
